molecular formula C13H15NO3 B2541275 5-formyl-2-(piperidin-1-yl)benzoic acid CAS No. 2178603-10-4

5-formyl-2-(piperidin-1-yl)benzoic acid

Cat. No.: B2541275
CAS No.: 2178603-10-4
M. Wt: 233.267
InChI Key: ZRVRPLDAIMDCBN-UHFFFAOYSA-N
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Description

5-Formyl-2-(piperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a formyl group (-CHO) at the 5th position and a piperidin-1-yl group (a six-membered amine ring) at the 2nd position of the aromatic ring. This structural configuration confers unique physicochemical and biological properties.

Synthetic routes for analogous compounds, such as 5-formyl-2-(isopropyl-1′-ol)benzofuran, involve prenylated phenol intermediates, highlighting the versatility of benzoic acid derivatives in organic synthesis .

Properties

IUPAC Name

5-formyl-2-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-10-4-5-12(11(8-10)13(16)17)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVRPLDAIMDCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-formyl-2-(piperidin-1-yl)benzoic acid typically involves the following steps:

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including the oxidation of toluene or the hydrolysis of benzoyl chloride.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the benzoic acid derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Attachment of the Piperidin-1-yl Group: The piperidin-1-yl group can be attached through a nucleophilic substitution reaction, where piperidine reacts with the appropriate benzoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The piperidin-1-yl group can undergo substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: 5-carboxy-2-(piperidin-1-yl)benzoic acid.

    Reduction: 5-hydroxymethyl-2-(piperidin-1-yl)benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2-(piperidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-formyl-2-(piperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group can participate in hydrogen bonding and other interactions, while the piperidin-1-yl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Physicochemical Properties

The position of substituents on the benzoic acid backbone significantly impacts molecular recognition and reactivity. Evidence from a biosensor study (sBAD) in S. cerevisiae demonstrated that substituent position (para > ortho > meta) governs promiscuous recognition of benzoic acid derivatives . For 5-formyl-2-(piperidin-1-yl)benzoic acid:

  • The ortho-positioned piperidin-1-yl group may reduce biosensor sensitivity compared to para-substituted analogs like p-aminobenzoic acid (pABA), which exhibit stronger responses .
Table 1: Substituent Effects on Benzoic Acid Derivatives
Compound Name Substituents (Position) Key Properties Biosensor Response (sBAD)
Benzoic acid None Baseline acidity (pKa ~4.2) Low
p-Aminobenzoic acid (pABA) -NH₂ (para) Enhanced solubility, high biosensor signal High (strongest response)
This compound -CHO (meta), -C₅H₁₀N (ortho) Moderate acidity, steric hindrance Likely low (ortho substituent)
3-(Aminosulfonyl)-4-chloro-N-(indol-1-yl)benzamide (Indapamide) -SO₂NH₂, -Cl (meta/para) High lipophilicity, diuretic activity Not tested

Q & A

Basic: What are the common synthetic routes for 5-formyl-2-(piperidin-1-yl)benzoic acid?

Methodological Answer:
The synthesis typically involves:

  • Ullmann Coupling : Reaction of 2-bromo-5-formylbenzoic acid with piperidine using a copper catalyst (e.g., CuI) and a base (e.g., K2_2CO3_3) at 80–100°C for 12–24 hours to introduce the piperidine moiety .
  • Oxidation of Nitriles : Conversion of 5-cyano-2-(piperidin-1-yl)benzoic acid derivatives to the formyl group via controlled oxidation with reagents like MnO2_2 in dichloromethane .
  • Formylation Strategies : Direct formylation of 2-(piperidin-1-yl)benzoic acid using Vilsmeier-Haack conditions (POCl3_3/DMF) at low temperatures (−10°C to 0°C) .

Basic: How is this compound characterized structurally and analytically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify the formyl proton (δ ~9.8–10.2 ppm) and aromatic protons adjacent to the piperidine group (δ ~6.5–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients are used to assess purity (>95%) and resolve impurities like unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 263.1162 (C13_{13}H15_{15}NO3_3) .

Basic: What biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Activity : Demonstrated moderate activity against Escherichia coli (MIC: 32 µg/mL) and Bacillus cereus (MIC: 16 µg/mL) via membrane disruption assays .
  • Enzyme Inhibition : The piperidine moiety enhances binding to microbial efflux pumps (e.g., NorA in Staphylococcus aureus) in molecular docking studies (Glide score: −7.2 kcal/mol) .
  • PROTAC Applications : Semi-flexible linker in proteolysis-targeting chimeras (PROTACs) for degrading kinases via E3 ligase recruitment .

Advanced: How can researchers design PROTACs using this compound as a linker?

Methodological Answer:

  • Bifunctional Design : Conjugate the compound’s carboxylic acid group to an E3 ligase ligand (e.g., thalidomide derivative) and the formyl group to a target protein binder (e.g., kinase inhibitor) via reductive amination .
  • Linker Optimization : Adjust spacer length by introducing polyethylene glycol (PEG) units between the benzoic acid and piperidine groups to balance proteasome engagement and solubility .
  • Validation : Use cellular thermal shift assays (CETSA) to confirm ternary complex formation and western blotting to monitor target degradation efficiency .

Advanced: How can contradictions in biological activity data (e.g., varying MIC values) be resolved?

Methodological Answer:

  • Strain-Specific Assays : Test against isogenic bacterial strains (e.g., E. coli BW25113 vs. clinical isolates) to rule out resistance mechanisms .
  • Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to quantify compound uptake differences across strains .
  • Metabolomic Profiling : LC-MS-based analysis of bacterial metabolite flux (e.g., ATP levels, cell wall precursors) to identify off-target effects .

Advanced: What analytical methods are recommended for assessing purity and stability?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 48 hours, followed by HPLC to quantify degradation products (e.g., oxidized aldehyde to carboxylic acid) .
  • Ion Chromatography : Detect residual trifluoroacetic acid (TFA) from synthesis steps; limits should be <0.1% (w/w) .
  • Stability-Indicating Methods : Use differential scanning calorimetry (DSC) to monitor phase transitions and identify hygroscopicity risks .

Advanced: What structure-activity relationships (SAR) are critical for optimizing this compound?

Methodological Answer:

  • Piperidine Substitution : Replacing piperidine with morpholine reduces antimicrobial activity by 50%, likely due to altered hydrogen bonding .
  • Formyl Group Position : Moving the formyl group to the 4-position decreases lipophilicity (logP: 2.1 → 1.7) and antibacterial efficacy .
  • Electron-Withdrawing Groups : Introducing a nitro group at the 3-position enhances microbial target binding (ΔΔG: −1.8 kcal/mol) but increases cytotoxicity .

Advanced: How can reaction conditions be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Ullmann coupling to reduce reaction time (from 24 to 8 hours) and improve yield (70% → 85%) .
  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) in formylation steps to enhance green chemistry metrics (E-factor: 12 → 5) .
  • Flow Chemistry : Continuous flow reactors with immobilized Cu catalysts reduce purification steps and increase throughput (batch vs. flow yield: 75% vs. 88%) .

Advanced: What interactions with biological targets have been computationally predicted?

Methodological Answer:

  • Molecular Dynamics Simulations : The piperidine nitrogen forms a salt bridge with Asp86 in E. coli DNA gyrase (binding energy: −9.3 kcal/mol) .
  • Halogen Bonding : Trifluoromethyl analogs (structurally related) show enhanced binding to CYP450 enzymes via F···H interactions (docking score: −8.5 kcal/mol) .
  • PROTAC Ternary Complex Modeling : RosettaDock predicts optimal linker lengths (8–12 Å) for bridging E3 ligase and target protein .

Advanced: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation : At pH >7.4, the formyl group hydrolyzes to carboxylic acid (t1/2_{1/2}: 2 hours in PBS buffer), necessitating prodrug strategies for in vivo use .
  • Serum Stability : Incubation with human serum albumin (HSA) shows 30% compound binding via fluorescence quenching assays, reducing free drug availability .
  • Lyophilization Stability : Lyophilized formulations retain >95% potency for 12 months at −20°C, while solution forms degrade by 15% in 6 months .

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